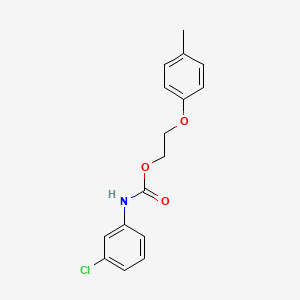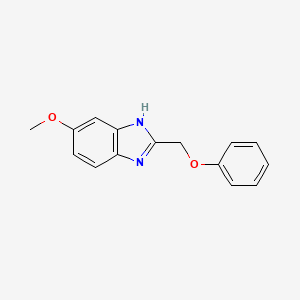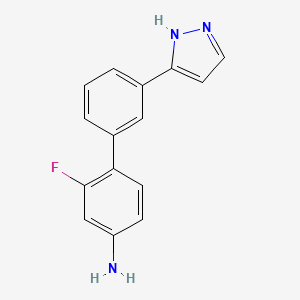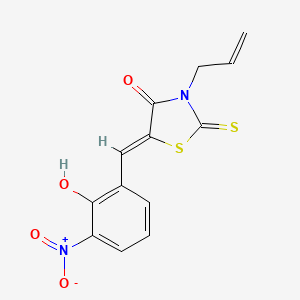
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate is a chemical compound that is commonly known as metolcarb. It is a carbamate insecticide that is used to control a wide range of pests in agriculture and horticulture. Metolcarb is also used in the food industry to control pests in stored products such as grains, flour, and rice. In
作用机制
Metolcarb belongs to the carbamate class of insecticides, which act by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the normal functioning of the nervous system in insects. By inhibiting the activity of acetylcholinesterase, metolcarb leads to the accumulation of acetylcholine, which results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Metolcarb has been shown to have a number of biochemical and physiological effects on insects. It inhibits the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent paralysis and death of the insect. Metolcarb also affects the activity of other enzymes such as esterases and glutathione S-transferases, which are involved in detoxification of insecticides. In addition, metolcarb has been shown to affect the metabolism of lipids and carbohydrates in insects, which can lead to reduced growth and reproduction.
实验室实验的优点和局限性
Metolcarb is a widely used insecticide in agriculture and horticulture, and it has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. In addition, metolcarb is effective against a wide range of pests and has a low toxicity to mammals. However, there are some limitations to the use of metolcarb in lab experiments. For example, it is not effective against all pests, and some insects have developed resistance to metolcarb. In addition, metolcarb can have non-target effects on beneficial insects such as bees and butterflies.
未来方向
There are several future directions for research on metolcarb. One area of research is the development of new formulations of metolcarb that are more effective against resistant pests and have reduced non-target effects. Another area of research is the study of the ecological and environmental impacts of metolcarb, including its effects on non-target organisms and its persistence in soil and water. Finally, there is a need for further research on the mechanisms of resistance to metolcarb in insects, which could lead to the development of new strategies for pest control.
合成方法
Metolcarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(4-methylphenoxy)ethanol in the presence of a base catalyst. The reaction yields metolcarb as a white crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform.
科学研究应用
Metolcarb has been extensively studied for its insecticidal properties. It is effective against a wide range of pests such as aphids, thrips, leafhoppers, and spider mites. Metolcarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, a neurotransmitter, which results in paralysis and death of the insect.
属性
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-5-7-15(8-6-12)20-9-10-21-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYSMRSZQUGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)
![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)



![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)


![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)